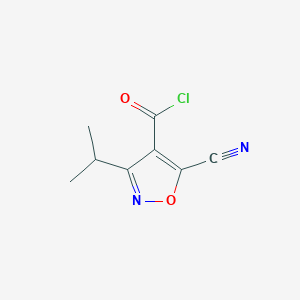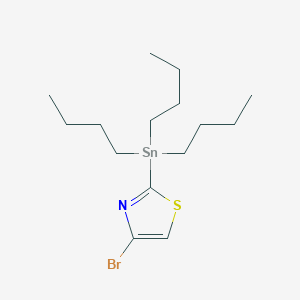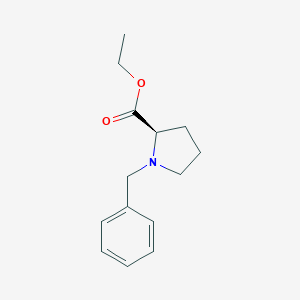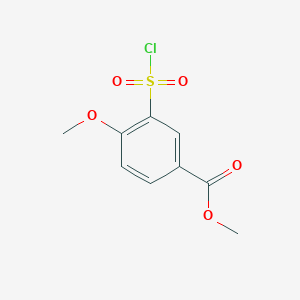
5-Cyano-3-isopropylisoxazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-3-isopropylisoxazole-4-carbonyl chloride, also known as CIPC, is a chemical compound used in scientific research for its unique properties. This compound is a derivative of isoxazole and is widely used in the field of medicinal chemistry for the synthesis of various bioactive molecules.
Mécanisme D'action
The mechanism of action of 5-Cyano-3-isopropylisoxazole-4-carbonyl chloride is not well understood, but it is believed to act as a reactive intermediate in the synthesis of bioactive molecules. This compound contains a highly reactive cyanide group, which can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols. This reactivity makes this compound a useful reagent for the synthesis of diverse bioactive molecules.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit mild cytotoxicity towards cancer cells, which suggests that it may have potential as an anticancer agent. Additionally, this compound has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
5-Cyano-3-isopropylisoxazole-4-carbonyl chloride is a versatile reagent for the synthesis of various bioactive molecules. It is relatively easy to synthesize and has a high yield, making it a cost-effective option for laboratory experiments. However, this compound contains a highly reactive cyanide group, which can be hazardous if not handled properly. Additionally, this compound has limited solubility in common organic solvents, which can make its use in certain reactions challenging.
Orientations Futures
There are several future directions for the use of 5-Cyano-3-isopropylisoxazole-4-carbonyl chloride in scientific research. One potential application is in the synthesis of isoxazole-based fluorescent probes for the detection of biomolecules. Another potential application is in the synthesis of isoxazole-containing compounds with novel biological activities. Additionally, further studies are needed to investigate the biochemical and physiological effects of this compound, which could lead to the development of new therapeutic agents.
Conclusion
In conclusion, this compound is a versatile reagent for the synthesis of various bioactive molecules. Its unique properties make it a valuable tool for scientific research in the field of medicinal chemistry. While its mechanism of action and biochemical and physiological effects are not well understood, its potential for the development of new therapeutic agents warrants further investigation.
Méthodes De Synthèse
5-Cyano-3-isopropylisoxazole-4-carbonyl chloride can be synthesized by reacting 3-isopropylisoxazole with cyanogen chloride in the presence of a Lewis acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product by hydrolysis. The yield of this compound is typically high, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
5-Cyano-3-isopropylisoxazole-4-carbonyl chloride is used in scientific research for the synthesis of various bioactive molecules. It is commonly used as a building block for the synthesis of isoxazole-containing compounds, which have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This compound has also been used as a reagent for the synthesis of isoxazole-based fluorescent probes, which can be used for the detection of various biomolecules.
Propriétés
Numéro CAS |
170865-18-6 |
|---|---|
Formule moléculaire |
C8H7ClN2O2 |
Poids moléculaire |
198.6 g/mol |
Nom IUPAC |
5-cyano-3-propan-2-yl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H7ClN2O2/c1-4(2)7-6(8(9)12)5(3-10)13-11-7/h4H,1-2H3 |
Clé InChI |
ILJSCVZTQUBQFB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NOC(=C1C(=O)Cl)C#N |
SMILES canonique |
CC(C)C1=NOC(=C1C(=O)Cl)C#N |
Synonymes |
4-Isoxazolecarbonylchloride,5-cyano-3-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)
![(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine](/img/structure/B66907.png)
![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)




